(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone
Description
The compound "(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone" is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a fluorine atom at position 6, a methyl group at position 2, and an azetidine ring conjugated via a carbonyl group. The azetidin-1-yl moiety is further linked to a thiophene-2-yl methanone group.
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-12-4-5-13-9-15(20)6-7-16(13)22(12)18(23)14-10-21(11-14)19(24)17-3-2-8-25-17/h2-3,6-9,12,14H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSAVRWQIDIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CN(C3)C(=O)C4=CC=CS4)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions, and finally, the thiophene moiety is attached via a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and precise control of reaction parameters like temperature and pH.
Chemical Reactions Analysis
Types of Reactions
(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism by which (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound’s tetrahydroquinoline core is shared with derivatives reported in , such as N-(1-(2-(dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (26) and N-(1-(2-(diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (27). However, key differences include:
- Azetidine vs. Aminoethyl Substituents: The target compound replaces the aminoethyl/diethylamino side chains in compounds 26 and 27 with a 3-carbonylazetidin-1-yl group. This substitution may enhance rigidity and influence binding affinity or metabolic stability .
- Fluorine Position: The 6-fluoro substitution in the target contrasts with the 8-fluoro in compound 25 from .
Heterocyclic Moieties
- Thiophene vs. Furan: The target’s thiophene-2-yl methanone differs from the furan-containing analog in . Thiophene’s sulfur atom may improve lipophilicity and π-stacking interactions compared to furan’s oxygen, affecting bioavailability .
- Carboximidamide vs. Methanone: Compounds 26 and 27 feature a thiophene-2-carboximidamide group, whereas the target has a methanone linkage. The carboximidamide’s hydrogen-bonding capacity could enhance target binding, while the methanone may prioritize stability .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Hypothetical Property Comparison*
| Property | Target Compound | Compound 26 | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~398.4 | ~387.4 | ~408.5 |
| logP (Predicted) | ~3.2 | ~2.8 | ~2.5 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 |
| Rotatable Bonds | 4 | 6 | 5 |
*Properties estimated based on structural features.
Research Implications and Limitations
The structural uniqueness of the target compound—particularly its azetidine-thiophene motif—warrants further investigation into synthesis optimization (e.g., using SHELXL for crystallographic validation ) and biological screening.
Q & A
Basic: What are the optimal strategies for synthesizing (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone while minimizing side reactions?
Methodological Answer:
Synthesis of this compound likely requires multi-step reactions, starting with the preparation of the tetrahydroquinoline and azetidine precursors. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the tetrahydroquinoline carbonyl and azetidine amine groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency and reduce hydrolysis .
- Temperature Control : Maintaining low temperatures (0–5°C) during coupling steps to suppress racemization or decomposition .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradient elution to isolate the target compound from byproducts .
Data Consideration : Monitor reaction progress via TLC or LC-MS. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of acylating agent to azetidine) .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) matching the theoretical mass (e.g., C21H20FN3O2S: 413.13 g/mol) .
- X-ray Crystallography : Resolve the 3D conformation of the azetidine-thiophene linkage, critical for understanding steric effects .
Contradiction Note : Discrepancies in NOESY data may arise if rotational isomers exist due to restricted azetidine ring mobility. Use variable-temperature NMR to resolve .
Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?
Methodological Answer:
- Functional Group Modifications :
- In Vitro Assays :
- Enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent changes with IC50 values .
- Cellular uptake studies using fluorescent analogs to track bioavailability .
- Data Analysis : Apply multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity .
Key Finding : The 6-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation, as seen in fluorophenyl analogs .
Advanced: What methodologies assess the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Liver Microsomes : Incubate the compound with human/rat liver microsomes and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to identify enzyme inhibition risks .
- Pharmacokinetic (PK) Profiling : Administer IV/oral doses in rodents. Measure plasma concentrations to derive AUC, Cmax, and bioavailability. Thiophene-containing analogs show 40–50% oral bioavailability due to enhanced passive diffusion .
Contradiction Note : Discrepancies between microsomal stability and in vivo PK may arise from transporter-mediated efflux. Use ATPase assays to assess P-gp interaction .
Advanced: How can computational modeling predict target binding modes and guide structural optimization?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonds between the tetrahydroquinoline carbonyl and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability. RMSD <2 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorophenyl vs. chlorophenyl substitutions to prioritize synthetic efforts .
Validation : Cross-validate predictions with SPR-based binding affinity measurements (KD <100 nM suggests high potency) .
Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Replication : Conduct dose-response curves in triplicate across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Meta-Analysis : Compare IC50 values from enzymatic (pure protein) vs. cellular assays. A 10-fold disparity suggests membrane permeability issues .
Example : Thiophene derivatives show potent in vitro enzyme inhibition (IC50 = 50 nM) but reduced cellular activity (IC50 = 1 µM) due to efflux pumps. Co-administer P-gp inhibitors (e.g., verapamil) to confirm .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C indicates suitability for room-temperature storage) .
- Light Sensitivity : Store in amber vials under argon to prevent thiophene ring photooxidation .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis reveals <1% water uptake at 40% RH, supporting storage in desiccators .
Formulation Note : Lyophilize the compound with trehalose (1:1 w/w) for enhanced stability in aqueous buffers .
Advanced: How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?
Methodological Answer:
- Computational Screening : Apply the BBB score (AlogP <5, PSA <90 Ų) to prioritize analogs. The parent compound’s PSA (85 Ų) is borderline; reduce polarity by replacing the azetidine carbonyl with a methylene group .
- In Situ Perfusion : Measure permeability (Pe) in rat brain capillaries. Derivatives with Pe >5 × 10⁻6 cm/s are BBB+ .
- Metabolite Identification : Use LC-HRMS to detect N-oxide metabolites, which may impair CNS penetration. Introduce electron-withdrawing groups (e.g., CF3) to block oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
